
4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a nitroquinoline group, which is a common feature in many bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Electron Transfer
Research on similar compounds, like piperazine substituted naphthalimide model compounds, has delved into their luminescent properties and the phenomenon of photo-induced electron transfer (PET). These studies have implications for the development of pH probes and the exploration of fluorescent quenching mechanisms, which are critical in the design of sensors and imaging agents (Gan et al., 2003).
Crystal Structure Analysis
The crystal structures of compounds structurally related to adoprazine, including those with a piperazine component, have been elucidated. These studies provide valuable insights into hydrogen bonding and the formation of one-dimensional networks, which are vital for understanding drug-receptor interactions and designing more effective therapeutic agents (Ullah & Altaf, 2014).
Antimycobacterial Activity
Synthesis and evaluation of fluoroquinolone derivatives have shown significant antimycobacterial activity. Such research highlights the importance of specific substituents in enhancing the efficacy against tuberculosis, paving the way for the development of potent anti-TB agents (Zhao et al., 2005).
Biological Activities of Hybrid Molecules
Studies on norfloxacin derivatives have explored their antimicrobial activities, with certain compounds exhibiting excellent activity. This line of research is instrumental in the discovery of new antimicrobial agents with potential therapeutic applications (Menteşe et al., 2013).
Synthesis and Anti-fungal Activity
Research on novel aspernigerin derivatives, including those containing thiocarbonyl moiety, has revealed promising antifungal activities against specific strains. Such findings are crucial for the development of new antifungal agents, especially in agriculture and medicine (Zhang et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
The inhibition of ENTs by this compound can lead to changes in cellular processes, including cell proliferation and apoptosis. This can have potential therapeutic applications in conditions where these processes are dysregulated .
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-22-16-8-4-2-6-14(16)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZPSCVKYAYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)

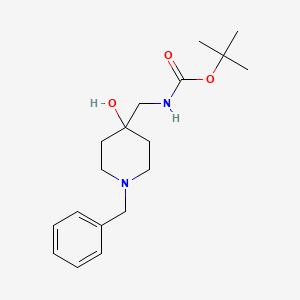
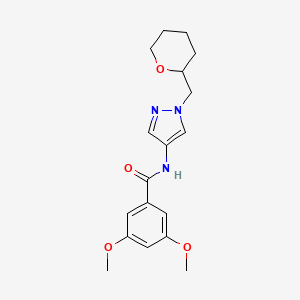
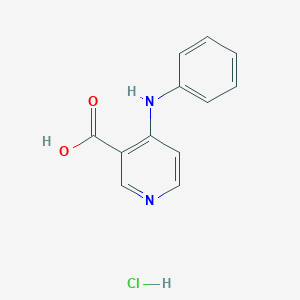

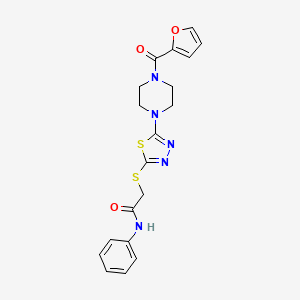
![6,7-Dimethyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2991795.png)
![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)
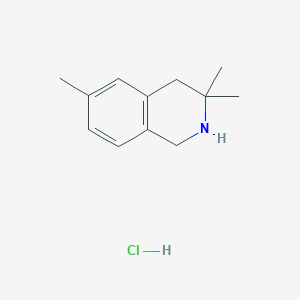
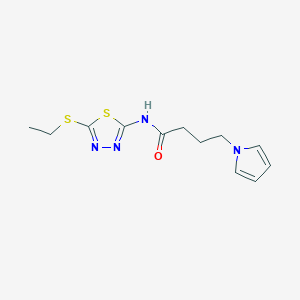

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)
